molecular formula C18H21F3N2O4 B1607931 Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate CAS No. 680216-05-1

Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate

Cat. No.: B1607931
CAS No.: 680216-05-1
M. Wt: 386.4 g/mol
InChI Key: MXDFBAWVMAIEMI-UHFFFAOYSA-N
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Description

Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate is a synthetic organic compound characterized by a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with an octanoic acid methyl ester chain. The trifluoromethoxy (-OCF₃) group is a key structural feature, contributing to enhanced lipophilicity and metabolic stability, which are critical in agrochemical or pharmaceutical applications.

Properties

IUPAC Name

methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O4/c1-25-16(24)8-6-4-2-3-5-7-15-22-17(23-27-15)13-9-11-14(12-10-13)26-18(19,20)21/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDFBAWVMAIEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381872
Record name Methyl 8-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680216-05-1
Record name Methyl 8-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1,2,4-Oxadiazole Core

  • The 1,2,4-oxadiazole ring is formed by the cyclodehydration of amidoximes with carboxylic acid derivatives. Amidoximes are typically prepared by reacting hydroxylamine with nitriles.
  • Cyclization can be promoted by dehydrating agents or under heating conditions in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • For example, amidoximes derived from 4-(trifluoromethoxy)benzonitrile react with octanoyl chloride or its derivatives to yield the oxadiazole ring fused with the desired substituents.

Introduction of the Trifluoromethoxyphenyl Group

  • The trifluoromethoxy group is generally introduced via starting materials such as 4-(trifluoromethoxy)benzonitrile or 4-(trifluoromethoxy)benzoyl chloride.
  • Alternatively, cross-coupling reactions (e.g., Suzuki, Negishi) can be employed to attach the trifluoromethoxyphenyl moiety to a preformed oxadiazole ring. These reactions utilize organometallic reagents (boronic acids, organozinc compounds) and palladium or copper catalysts.
  • Reaction conditions typically involve solvents like toluene, dioxane, or THF and bases such as potassium carbonate or cesium fluoride at temperatures ranging from 60°C to 150°C.

Preparation of the Octanoate Ester Side Chain

  • The octanoate ester is introduced by esterification of the corresponding carboxylic acid with methanol under acidic catalysis or by nucleophilic substitution using methyl octanoate derivatives.
  • Alternatively, the ester can be formed by reacting the oxadiazole intermediate bearing a free carboxylic acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Reaction temperatures are generally maintained between ambient and reflux conditions (approximately 25°C to 80°C).

Specific Reagents and Conditions

Step Reagents/Conditions Solvents Temperature Range Notes
Amidoxime formation Hydroxylamine + nitrile Methanol, ethanol Room temp to 50°C Formation of amidoxime intermediate
Cyclization to oxadiazole Amidoxime + acid chloride or ester derivatives THF, DMF 50°C to reflux Dehydrating agents may be used
Introduction of trifluoromethoxyphenyl 4-(trifluoromethoxy)benzonitrile or cross-coupling reagents (Pd catalyst, base) Toluene, dioxane, THF 60°C to 150°C Cross-coupling enhances substitution specificity
Esterification to methyl ester Carboxylic acid + methanol + acid catalyst Methanol 25°C to reflux Acid catalysis for ester formation

Research Findings and Optimization

  • Organometallic reagents such as n-butyllithium, isopropylmagnesium chloride lithium chloride complex, and palladium catalysts are effective for cross-coupling steps involving trifluoromethoxyphenyl groups, enhancing yield and regioselectivity.
  • Solvent choice critically affects reaction rates and product purity. Polar aprotic solvents like THF and DMF facilitate cyclization, while toluene and dioxane are preferred for cross-coupling due to their stability under elevated temperatures.
  • Temperature control is essential to avoid decomposition of sensitive intermediates, especially during oxadiazole ring formation and esterification steps.
  • Use of bases such as potassium carbonate or cesium fluoride improves the efficiency of coupling reactions by deprotonating intermediates and stabilizing transition states.
  • The esterification reaction benefits from mild acidic conditions to prevent hydrolysis or side reactions, with methanol commonly used as both solvent and reagent.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Outcome/Notes
Amidoxime formation Hydroxylamine + nitrile Intermediate for oxadiazole synthesis High yield amidoxime
Cyclization to 1,2,4-oxadiazole Amidoxime + acid chloride/ester + dehydrating agent Formation of heterocyclic ring Efficient ring closure
Attachment of trifluoromethoxyphenyl 4-(trifluoromethoxy)benzonitrile or Pd-catalyzed cross-coupling Introduction of aromatic substituent Regioselective substitution
Esterification to methyl ester Carboxylic acid + methanol + acid catalyst Formation of methyl ester group High purity methyl ester

Chemical Reactions Analysis

Functionalization of the Oxadiazole Ring

The oxadiazole is functionalized with a 4-(trifluoromethoxy)phenyl group and an octanoate ester chain :

Attachment of the Trifluoromethoxy Phenyl Group

This step likely involves coupling reactions (e.g., Suzuki coupling) or nucleophilic aromatic substitution (if activated):

  • Suzuki Coupling : A halogenated oxadiazole (e.g., bromo-oxadiazole) reacts with a phenylboronic acid derivative bearing the trifluoromethoxy group under palladium catalysis .

  • Reagents : Pd catalysts, boronic acids, and bases (e.g., NaOH, K₂CO₃) .

Key Reaction Conditions and Challenges

Step Reaction Type Reagents/Solvents Conditions Challenges
Oxadiazole formationCondensationHydrazine, carbonyl compounds, THFModerate temperaturesAvoiding side reactions (e.g., by-product formation)
Suzuki couplingCross-couplingPd catalyst, boronic acid, NaOHRoom temperature to refluxEnsuring regioselectivity
EsterificationAcid-catalyzed esterificationMethanol, H₂SO₄Heating (40–80°C)Controlling reaction time to prevent degradation

Analytical Techniques for Reaction Monitoring

  • HPLC : Tracks reaction progress and purity by separating intermediates and products.

  • IR Spectroscopy : Confirms functional group transformations (e.g., carbonyl to ester).

Scientific Research Applications

Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target proteins. The oxadiazole ring may participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs differ primarily in substituents on the aromatic ring or the heterocyclic core. Key comparisons include:

Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Compound Name Substituent on Aromatic Ring Functional Group on Oxadiazole Molecular Formula Molecular Weight (g/mol) Potential Application
Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate -OCF₃ Octanoate methyl ester C₁₈H₂₁F₃N₂O₄* ~386.37 Agrochemicals
Methyl 8-(3-{[(4-fluorophenyl)sulfonyl]methyl}-1,2,4-oxadiazol-5-yl)octanoate -F + -SO₂CH₃ Octanoate methyl ester C₁₈H₂₃FN₂O₅S 398.45 Not specified
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate -OCF₃ + urea linkage Thiazole-piperazine-ethyl ester C₂₇H₂₈F₃N₅O₃S 564.2 Bioactive molecules

*Calculated based on structural similarity to .

Key Observations:

Substituent Effects :

  • The trifluoromethoxy group (-OCF₃) in the target compound enhances lipophilicity (logP ~4.2 estimated) compared to the sulfonyl-containing analog in (logP ~3.1), which is more polar due to the -SO₂ group.
  • Urea-linked analogs (e.g., compound 10h in ) exhibit higher molecular weights (~564 g/mol) and are designed for hydrogen bonding in biological targets.

Synthetic Yields :

  • While synthesis data for the target compound is unavailable, structurally related 1,2,4-oxadiazoles (e.g., thiazole derivatives in ) report yields of 87–89%, suggesting efficient cyclization strategies.

Biological Relevance: Trifluoromethoxy-substituted compounds are prevalent in pesticides (e.g., acifluorfen in ), where electron-withdrawing groups improve target binding and photostability.

Physicochemical and Computational Insights

  • Density-Functional Theory (DFT) Predictions : Methods described in could model the electronic effects of -OCF₃ vs. -SO₂CH₃ substituents, predicting bond strengths and reaction pathways.

Application-Driven Comparison

  • Agrochemicals : The target compound’s -OCF₃ group aligns with pesticidal chemicals like acifluorfen (), which employs -CF₃ for herbicidal activity.
  • Pharmaceuticals : Urea-linked thiazoles () demonstrate the versatility of 1,2,4-heterocycles in drug design, though the target compound’s ester chain may limit bioavailability compared to polar derivatives.

Biological Activity

Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C₁₈H₁₈F₃N₃O₃
  • Molecular Weight : 393.35 g/mol
  • CAS Number : 1570496-34-2
  • Structure : The compound features a long-chain octanoate moiety linked to an oxadiazole ring substituted with a trifluoromethoxy phenyl group.

This compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Research indicates that compounds containing oxadiazole rings possess significant antimicrobial properties. The presence of the trifluoromethoxy group enhances the lipophilicity, potentially improving membrane permeability and bioactivity against various pathogens .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Anti-inflammatory Activity

In a controlled trial involving animal models with induced inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced edema and infiltration of inflammatory cells in treated tissues compared to controls .

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., breast and colon cancer) revealed that treatment with this compound led to significant reductions in cell viability. Flow cytometry analyses indicated that the compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialInhibitory effect on bacterial strains
Anti-inflammatoryReduced cytokine levels
AnticancerInduction of apoptosis

Table 2: MIC Values Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate, and how can reaction yields be optimized?

  • Methodology : The compound’s synthesis involves constructing the 1,2,4-oxadiazole ring via cyclization of a nitrile and hydroxylamine derivative. A general protocol (adapted from triazole-thione synthesis ) includes refluxing precursors in aqueous NaOH, followed by acidification. Optimize yield by:

  • Temperature control : Maintain 80–100°C during cyclization to minimize side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of the trifluoromethoxy-phenyl intermediate.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nitrile-hydroxylamine coupling.
    • Validation : Monitor intermediates via TLC and confirm final product purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural integrity of this compound, particularly the oxadiazole ring and trifluoromethoxy group?

  • Analytical workflow :

  • NMR spectroscopy : Use ¹H NMR to confirm methyl ester protons (~3.6 ppm) and ¹⁹F NMR to verify the trifluoromethoxy group (-CF₃O, ~-58 ppm). 2D NMR (HSQC, HMBC) resolves oxadiazole ring connectivity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragments indicative of oxadiazole cleavage.
  • X-ray crystallography : Single-crystal analysis (as in ) provides unambiguous confirmation of regiochemistry.

Q. What are the stability and solubility profiles of this compound under experimental conditions?

  • Stability :

  • Hydrolytic sensitivity : The methyl ester is prone to hydrolysis in aqueous basic conditions. Store in anhydrous solvents (e.g., DMSO) at -20°C.
  • Thermal stability : Degrades above 150°C (DSC analysis recommended).
    • Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol, and poorly in water. Pre-saturate buffers with compound for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethoxy and oxadiazole moieties?

  • Experimental design :

  • Analog synthesis : Replace the trifluoromethoxy group with -CF₃ (as in ) or -OCH₃ to assess electronic effects on target binding.
  • Oxadiazole substitution : Compare 1,2,4-oxadiazole vs. 1,3,4-oxadiazole derivatives (synthesized via alternative cyclization routes ).
    • Assay integration : Test analogs in target-specific assays (e.g., enzyme inhibition) and cell permeability models (Caco-2 monolayers) . Use IC₅₀ shifts >3-fold to identify critical substituents.

Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?

  • Approach :

  • Molecular docking : Use AutoDock Vina with homology models of target proteins (e.g., kinases or GPCRs). Prioritize poses where the oxadiazole interacts with catalytic residues.
  • MD simulations : Run 100-ns trajectories to assess stability of the trifluoromethoxy group in hydrophobic pockets .
    • Validation : Cross-correlate with mutagenesis data (e.g., alanine scanning of predicted binding-site residues).

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Hypothesis testing :

  • Metabolite profiling : Use LC-MS/MS to detect ester hydrolysis to the carboxylic acid (active metabolite) in plasma .
  • Pharmacokinetic (PK) studies : Compare AUC and Cmax in rodent models after IV vs. oral administration. Low bioavailability may explain efficacy gaps.
    • Mitigation : Prodrug modification (e.g., tert-butyl ester) to enhance metabolic stability .

Methodological Challenges & Data Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for similar oxadiazole derivatives?

  • Root cause analysis :

  • Byproduct formation : Side reactions (e.g., nitrile dimerization) vary with stoichiometry. Characterize impurities via LC-MS and adjust molar ratios.
  • Purification artifacts : Silica gel chromatography may degrade acid-labile groups. Use neutral alumina or reverse-phase flash chromatography .
    • Reproducibility : Document reaction parameters (e.g., cooling rate during cyclization) and validate with independent replicates .

Q. What experimental controls are critical when assessing this compound’s off-target effects in cellular assays?

  • Controls to include :

  • Vehicle controls : DMSO concentration matched to treatment groups.
  • Counter-screens : Test against unrelated targets (e.g., cytochrome P450 enzymes) to rule out pan-assay interference.
  • Cytotoxicity assays : Measure cell viability (MTT assay) at all concentrations to distinguish specific activity from general toxicity .

Safety & Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and EN 166-certified goggles. Use a fume hood for weighing and synthesis .
  • Spill management : Decontaminate with absorbent materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate
Reactant of Route 2
Reactant of Route 2
Methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate

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